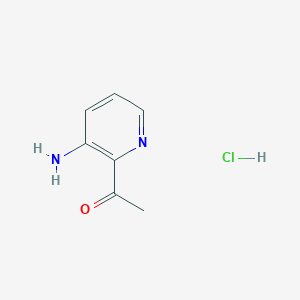

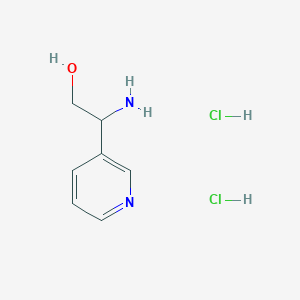

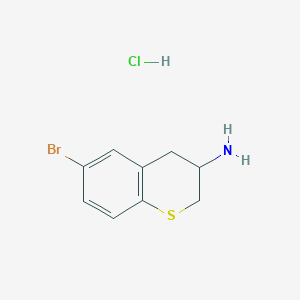

(R)-2-Amino-2-phenylpropanoic acid hydrochloride

Overview

Description

Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. When proteins are digested or broken down, amino acids are left .

Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by reduction .Molecular Structure Analysis

Amino acids have a central carbon atom, known as the alpha carbon, connected to an amino group (-NH2), a carboxyl group (-COOH), and a variable side chain .Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, which involves the reaction of the carboxyl group of one amino acid with the amino group of another .Physical And Chemical Properties Analysis

Amino acids are zwitterions, meaning they carry both a positive and negative charge. Their physical and chemical properties, such as solubility and melting point, depend on their side chains .Scientific Research Applications

Nonlinear Optical Materials

The compound has been studied for its potential in the growth of semi-organic single crystals, which are vital in the generation of terahertz pulses and their applications in nonlinear optics . These materials are crucial for optoelectronics, telecommunications, and the laser industry due to their high damage threshold, wide transparency range, lower UV cutoff wavelength, and high thermal stability .

Optoelectronic Devices

Due to its high optical quality and bandgap value, ®-2-Amino-2-phenylpropanoic acid hydrochloride is a promising candidate for use in optoelectronic devices. Its second harmonic generation efficiency and laser damage threshold make it suitable for device fabrication .

Photonic Devices

The high transmission value over a long range of wavelengths indicates that the compound can be used in photonic devices. It has been studied using time-domain terahertz spectroscopy for its refractive indices, which are essential for photonic applications .

Drug Delivery Systems

Liposomes, which are used for drug delivery, can be formulated with this compound due to its biocompatible nature. The compound’s properties can influence the liposome’s lipid composition, surface charge, and size, which are critical for effective drug delivery .

Organic Electronics

®-2-Amino-2-phenylpropanoic acid hydrochloride’s properties suggest its use in organic electronics, where it can contribute to the development of new materials with high-optical nonlinearities and quick response times .

Photoluminescence Applications

The compound’s photoluminescence properties make it a candidate for applications that require luminescent materials. This includes sensors and display technologies where photoluminescence can be utilized for visual effects or detection purposes .

Terahertz Pulse Generation

The ability to generate terahertz pulses makes ®-2-Amino-2-phenylpropanoic acid hydrochloride valuable in security scanning, wireless communications, and medical imaging, where terahertz radiation is employed .

Microhardness Improvement

The compound has been evaluated for its microhardness properties, which are important for the durability and longevity of materials used in various industrial applications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-amino-2-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVPLCVIBPZJQG-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679366 | |

| Record name | (2R)-2-Amino-2-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-phenylpropanoic acid hydrochloride | |

CAS RN |

268749-51-5 | |

| Record name | (2R)-2-Amino-2-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.